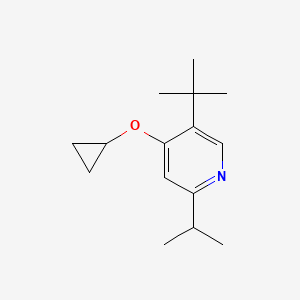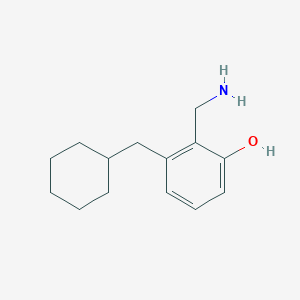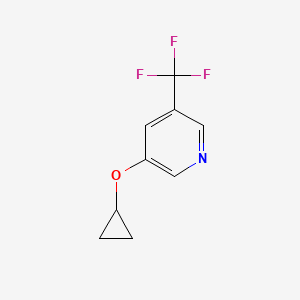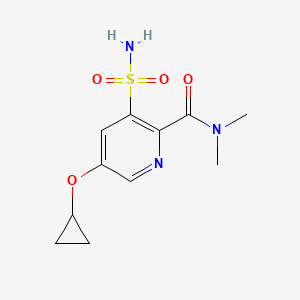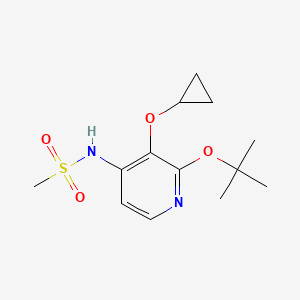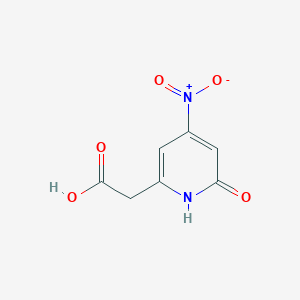
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, nitro, and acetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4-nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group, followed by hydroxylation and acetic acid substitution . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, ketones, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Hydroxy-4-nitropyridin-2-YL)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases .
Industry
Industrially, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (6-Hydroxy-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitropyridine-2-carboxylic acid
- 6-Hydroxy-2-nitropyridine
- 2-Amino-4-nitropyridine
Uniqueness
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, along with an acetic acid moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H6N2O5 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
2-(4-nitro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O5/c10-6-3-5(9(13)14)1-4(8-6)2-7(11)12/h1,3H,2H2,(H,8,10)(H,11,12) |
Clave InChI |
VSLKPRQSDADGJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


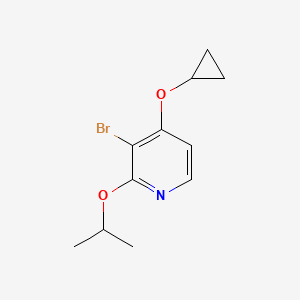
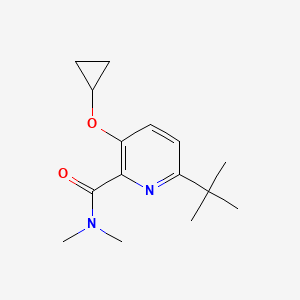
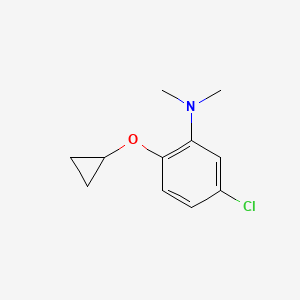
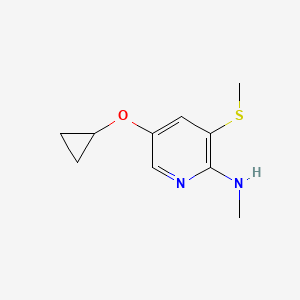
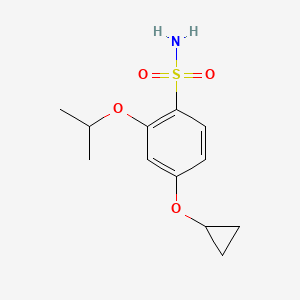
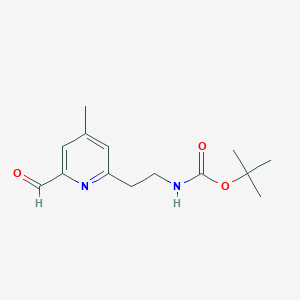
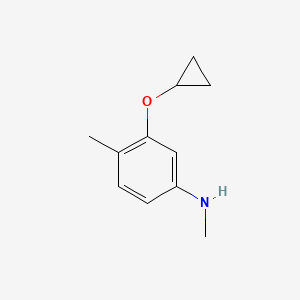
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

